molecular formula C19H22O4 B14290506 Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate CAS No. 118418-47-6

Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate

Cat. No.: B14290506
CAS No.: 118418-47-6
M. Wt: 314.4 g/mol
InChI Key: RBESOYRJZZQCKK-UHFFFAOYSA-N
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Description

Diethyl 4-phenylbicyclo[320]hept-4-ene-2,2-dicarboxylate is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4,4-dimethyl-2-phenylbicyclo[3.2.0]hept-2-ene
  • 1,4-Dimethylbicyclo[3.2.0]hept-6-ene
  • 2,3,3-Trimethyl-4-phenyltricyclo[3.2.0.0(2,4)]hept-6-ene

Uniqueness

Diethyl 4-phenylbicyclo[320]hept-4-ene-2,2-dicarboxylate is unique due to its specific bicyclic structure and the presence of ester functional groups

Properties

CAS No.

118418-47-6

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate

InChI

InChI=1S/C19H22O4/c1-3-22-17(20)19(18(21)23-4-2)12-15(14-10-11-16(14)19)13-8-6-5-7-9-13/h5-9,16H,3-4,10-12H2,1-2H3

InChI Key

RBESOYRJZZQCKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=C2C1CC2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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